Bis(2,3,4,5-tetrafluorophenyl)methanone
Description
Bis(2,3,4,5-tetrafluorophenyl)methanone (C₁₃H₄F₈O) is a fluorinated aromatic ketone characterized by two 2,3,4,5-tetrafluorophenyl groups attached to a central carbonyl group. The high electron-withdrawing nature of the fluorine substituents significantly influences its chemical reactivity, thermal stability, and electronic properties. This compound is primarily utilized in advanced materials science, particularly in organic electronics and catalysis, due to its robust thermal stability and capacity to participate in π-π stacking interactions .
Properties
CAS No. |
13578-86-4 |
|---|---|
Molecular Formula |
C13H2F8O |
Molecular Weight |
326.14 g/mol |
IUPAC Name |
bis(2,3,4,5-tetrafluorophenyl)methanone |
InChI |
InChI=1S/C13H2F8O/c14-5-1-3(7(16)11(20)9(5)18)13(22)4-2-6(15)10(19)12(21)8(4)17/h1-2H |
InChI Key |
PRYIQXWMHURHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)C(=O)C2=CC(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3,4,5-tetrafluorophenyl)methanone typically involves the reaction of perfluorobenzocyclobutene with isomeric tetrafluorobenzenes in the presence of antimony pentafluoride (SbF5) as a catalyst. The reaction is carried out at elevated temperatures, followed by hydrolysis to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,3,4,5-tetrafluorophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives of this compound .
Scientific Research Applications
Bis(2,3,4,5-tetrafluorophenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of bis(2,3,4,5-tetrafluorophenyl)methanone involves its interaction with various molecular targets. The electron-withdrawing effects of the fluorine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound valuable for research in medicinal chemistry and biochemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Key Compounds for Comparison:
Bis(4-fluorophenyl)methanone (C₁₃H₁₀F₂O): Contains two mono-fluorinated phenyl rings.
[3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone (C₁₇H₇F₉O₂): Features trifluoromethyl and trifluoromethoxy groups.
(2,3,4,5-Tetrafluorophenyl)(thiazol-2-yl)methanone (C₁₀H₃F₄NOS): A hybrid fluorinated phenyl-thiazole ketone.
Comparative Analysis:
Key Differences and Trends
- Fluorination Impact: The tetrafluorophenyl groups in the target compound enhance thermal stability (Td ~450–500°C) compared to mono-fluorinated analogs (Td ~300–350°C) due to increased intermolecular F···H interactions and molecular rigidity .
- Electron-Withdrawing Effects: this compound exhibits stronger electron-withdrawing behavior than bis(4-fluorophenyl)methanone, making it more suitable for charge-transfer applications in OLEDs .
- Synthetic Complexity: Multi-fluorinated compounds require stringent conditions (e.g., Cs₂CO₃-mediated coupling ), whereas mono-fluorinated analogs are synthesized via simpler Pd-catalyzed reactions .
Thermal and Morphological Stability
This compound’s decomposition temperature (Td) is comparable to carbazole-dendronized methanones (Td = 471–507°C) used in OLEDs, attributed to fluorine-induced molecular packing . Its glass transition temperature (Tg) is estimated to exceed 250°C, ensuring morphological stability in thin-film devices .
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